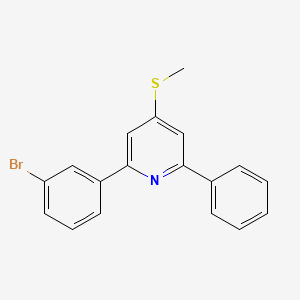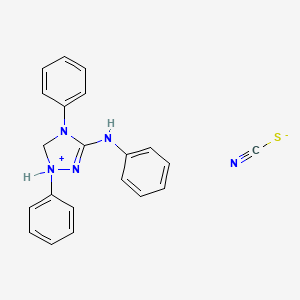
3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium thiocyanate is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is known for its unique structural features and potential applications in various fields, including chemistry, biology, and medicine. The presence of the triazole ring and thiocyanate group contributes to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium thiocyanate typically involves the reaction of aniline, benzaldehyde, and thiocyanate under specific conditions. One common method includes the following steps:
Condensation Reaction: Aniline and benzaldehyde are reacted in the presence of an acid catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with thiocyanate to form the triazole ring.
Purification: The resulting product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like microwave-assisted synthesis and catalytic methods may also be employed to enhance efficiency.
化学反应分析
Types of Reactions
3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, oxides, and reduced derivatives, each with distinct chemical and physical properties.
科学研究应用
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, with enhanced properties.
作用机制
The mechanism of action of 3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium thiocyanate involves its interaction with molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of biological molecules. The thiocyanate group may also participate in redox reactions, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
- 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene
- 3-Anilino-1,4-diphenyl-4H-1,2,4-triazol-1-ium iodide
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones
Uniqueness
Compared to similar compounds, 3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium thiocyanate stands out due to the presence of the thiocyanate group, which imparts unique reactivity and potential biological activity. Its structural features enable diverse chemical modifications, making it a versatile compound for various applications.
属性
CAS 编号 |
112668-44-7 |
|---|---|
分子式 |
C21H19N5S |
分子量 |
373.5 g/mol |
IUPAC 名称 |
N,1,4-triphenyl-1,5-dihydro-1,2,4-triazol-1-ium-3-amine;thiocyanate |
InChI |
InChI=1S/C20H18N4.CHNS/c1-4-10-17(11-5-1)21-20-22-24(19-14-8-3-9-15-19)16-23(20)18-12-6-2-7-13-18;2-1-3/h1-15H,16H2,(H,21,22);3H |
InChI 键 |
WQPGCFJMAJLFEG-UHFFFAOYSA-N |
规范 SMILES |
C1[NH+](N=C(N1C2=CC=CC=C2)NC3=CC=CC=C3)C4=CC=CC=C4.C(#N)[S-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane](/img/structure/B14295392.png)
![Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]-](/img/structure/B14295401.png)
![2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one](/img/structure/B14295410.png)
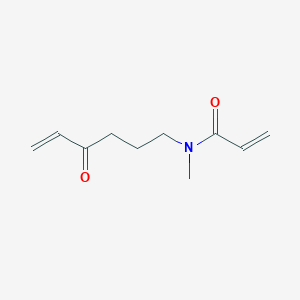

![Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy-](/img/structure/B14295431.png)
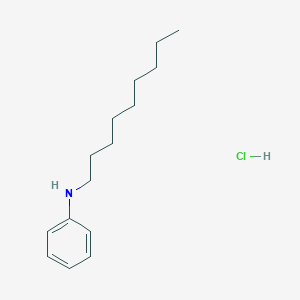
![N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine](/img/structure/B14295439.png)
![7-Ethenyl-12-ethyl-19,20-dihydroxy-6,11,26,27-tetramethyl-2,16,28,29-tetrazaheptacyclo[15.7.1.13,24.15,8.110,13.115,18.020,25]nonacosa-1(25),3,5(29),6,8,10(28),11,13,15(27),16,18-undecaen-21-one](/img/structure/B14295442.png)
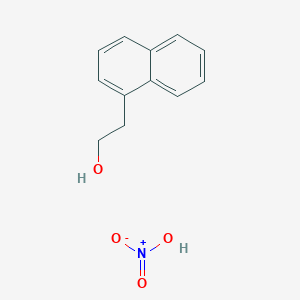
![Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14295446.png)
